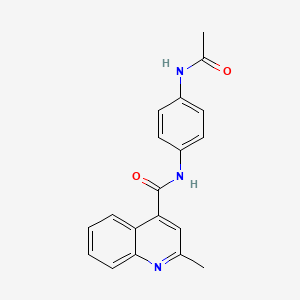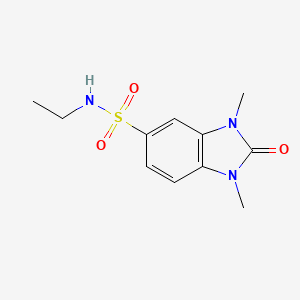
N-(4-acetamidophenyl)-2-methylquinoline-4-carboxamide
Vue d'ensemble
Description
N-(4-acetamidophenyl)-2-methylquinoline-4-carboxamide is a useful research compound. Its molecular formula is C19H17N3O2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(acetylamino)phenyl]-2-methyl-4-quinolinecarboxamide is 319.132076794 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Properties and DNA Interaction
N-[4-(acetylamino)phenyl]-2-methyl-4-quinolinecarboxamide and its derivatives have been explored for their antitumor properties, notably through mechanisms involving DNA intercalation. Studies have identified certain phenyl-substituted derivatives of this compound class as "minimal" DNA-intercalating agents showing in vivo antitumor activity. These compounds demonstrated solid tumor activity, with specific derivatives effecting significant therapeutic outcomes in leukemia and solid tumor models (Atwell, Baguley, & Denny, 1989). This suggests their potential utility in cancer therapy, particularly in cases where DNA intercalation plays a role in the therapeutic mechanism.
Modulation of Histone Acetylation
The compound CI-994, known by its chemical name N-acetyldinaline [4-(acetylamino)-N-(2-amino-phenyl) benzamide], has been identified as a histone deacetylase (HDAC) inhibitor, causing histone hyperacetylation in living cells. This mechanism of action is crucial for its antitumor activity, as it induces changes in gene expression that can lead to cancer cell death. CI-994 inhibited HDAC-1 and HDAC-2 in a concentration-dependent manner but did not affect the activity of the histone acetyltransferase GCN5, indicating its specificity towards histone deacetylation pathways (Kraker, Mizzen, Hartl, Johnson, Allis, & Merriman, 2003). This research underscores the therapeutic potential of modulating histone acetylation in cancer treatment.
Photophysical Properties
The compound has also been studied for its photophysical properties, particularly in the context of nucleic acid probes. For instance, modifications to the quinoline structure, such as amide functionalization, have been shown to significantly impact the luminescence of Ru(II) diimine complexes in water versus organic solvents or when bound to DNA. This switch in photophysical behavior suggests potential applications as photochemical and photophysical probes for studying DNA and other nucleic acids (O'donoghue, Kelly, & Kruger, 2004).
Mécanisme D'action
Target of Action
It is structurally similar to acetaminophen (also known as paracetamol), which primarily targets theCyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
Based on its structural similarity to acetaminophen, it may inhibit the cox-2 enzyme, thereby reducing the production of prostaglandins . This results in decreased pain and inflammation .
Biochemical Pathways
The compound likely affects the Cyclooxygenase Pathway , given its potential inhibition of the COX-2 enzyme . This pathway is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
Similar compounds like acetaminophen are well absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action are likely to involve a reduction in the production of prostaglandins due to the inhibition of the COX-2 enzyme . This would result in decreased inflammation and pain.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-11-17(16-5-3-4-6-18(16)20-12)19(24)22-15-9-7-14(8-10-15)21-13(2)23/h3-11H,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCYLZKERHTNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628912.png)

![6-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4628924.png)
![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4628926.png)
![6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4628931.png)
![N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B4628944.png)
![N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628950.png)
![N-(4-bromo-2-chlorophenyl)-2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628954.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline](/img/structure/B4628957.png)
![N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3-methylbenzamide](/img/structure/B4628959.png)
![N-methyl-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B4628967.png)
![5-[3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628971.png)

![[4-methoxy-3-(4-methylpiperidin-1-yl)sulfonylphenyl]-pyrrolidin-1-ylmethanone](/img/structure/B4628984.png)
